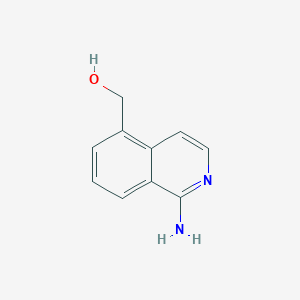

(1-Aminoisoquinolin-5-yl)methanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1-aminoisoquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXKIKWXKARWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Aminoisoquinolin 5 Yl Methanol and Analogues

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for determining the connectivity and chemical environment of atoms within a molecule. For a compound like (1-Aminoisoquinolin-5-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the aromatic protons on the isoquinoline (B145761) ring would be influenced by the electron-donating amino group at the 1-position and the hydroxymethyl group at the 5-position. For comparison, in the parent 1-aminoisoquinoline (B73089), the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The presence of the hydroxymethyl group at C5 would likely cause a downfield shift for the adjacent aromatic protons. The methylene (B1212753) protons of the hydroxymethyl group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The amino protons would likely be observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the isoquinoline ring would have characteristic shifts, with the carbon bearing the amino group (C1) and the carbon bearing the hydroxymethyl group (C5) being of particular interest. In related aminoisoquinolines, the C1 carbon atom often resonates at around 155-160 ppm. The hydroxymethyl carbon would be expected in the aliphatic region, typically around δ 60-65 ppm.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| H3 | ~ 7.0-7.2 (d) | ~ 100-105 |

| H4 | ~ 7.8-8.0 (d) | ~ 135-140 |

| H6 | ~ 7.4-7.6 (d) | ~ 120-125 |

| H7 | ~ 7.6-7.8 (t) | ~ 125-130 |

| H8 | ~ 8.0-8.2 (d) | ~ 115-120 |

| -CH₂OH | ~ 4.8 (s) | ~ 62 |

| -NH₂ | ~ 5.5 (br s) | - |

| -OH | (variable) | - |

| C1 | - | ~ 158 |

| C3 | ~ 7.1 | ~ 102 |

| C4 | ~ 7.9 | ~ 138 |

| C4a | - | ~ 128 |

| C5 | - | ~ 135 |

| C6 | ~ 7.5 | ~ 122 |

| C7 | ~ 7.7 | ~ 128 |

| C8 | ~ 8.1 | ~ 118 |

| C8a | - | ~ 130 |

| -CH₂OH | ~ 4.8 | ~ 62 |

Note: This table is illustrative and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol would be a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring would be found in the 1500-1650 cm⁻¹ region. The C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule would be particularly active.

| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (two bands) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| C=N / C=C (aromatic) | 1500-1650 |

| C-O (alcohol) | 1000-1260 |

| C-N (amine) | 1020-1250 |

Mass Spectrometry (MS and MS/MS) for Structural Confirmation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀N₂O), the expected exact mass would be approximately 174.0793 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecular ion to elucidate structural details. Common fragmentation pathways could include the loss of the hydroxymethyl group, loss of water, or cleavage of the isoquinoline ring system.

Structural Analysis through Diffraction Methods

While spectroscopic methods provide information about the connectivity and local environment of atoms, diffraction methods can determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups. These interactions are crucial for understanding the packing of the molecules in the crystal lattice. While no crystal structure for the title compound is currently available in the Cambridge Structural Database, analysis of related aminoisoquinoline structures often reveals extensive hydrogen-bonding networks.

Spectroscopic Investigations of Electronic Transitions

UV-Visible spectroscopy can provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The isoquinoline ring system is a chromophore, and the presence of the amino and hydroxymethyl substituents would influence its absorption spectrum. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. The electronic transitions would likely be of the π → π* type. The solvent environment can also affect the position and intensity of these absorption bands.

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic absorption and emission properties of isoquinoline and its derivatives are governed by the π-electron system of the bicyclic aromatic ring. The position and nature of substituents can significantly influence the wavelengths of maximum absorption (λmax) and emission, as well as the molar absorptivity (ε) and quantum yield (Φ).

The UV spectrum of the parent isoquinoline molecule displays characteristic absorptions corresponding to π-π* transitions. thieme-connect.de In an acidic solution, the formation of the 2H-isoquinolinium cation leads to a bathochromic (red) shift in the absorption maxima. thieme-connect.de The introduction of an amino group, a potent auxochrome, into the isoquinoline ring is expected to cause a significant red shift in the absorption and emission spectra due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

For instance, the UV-Visible spectrum of 5-Aminoisoquinoline in the gas phase shows distinct absorption bands. nist.gov While solvent effects in solution would alter the precise peak positions, the data provides a baseline for the electronic transitions of this structural motif.

Detailed photophysical data for a series of novel 1-(isoquinolin-3-yl)heteroalkyl-2-ones has been reported, offering insight into the spectroscopic characteristics of substituted isoquinolines. nih.gov These compounds exhibit absorption maxima in the range of 356-377 nm and emission maxima between 423-441 nm when measured in 0.1 M H2SO4. nih.gov The molar extinction coefficients and fluorescence quantum yields vary with the nature of the heterocyclic substituent. nih.gov For example, 1-(isoquinolin-3-yl)azetidin-2-one displays an absorption maximum at 356 nm and a fluorescence emission maximum at 423 nm, with a quantum yield of 0.650. nih.gov In contrast, the N-methylated analogue of a related derivative shows red-shifted absorption and emission maxima at 380 nm and 448 nm, respectively, but with a lower quantum yield of 0.479. nih.gov This highlights the sensitivity of the photophysical properties to subtle structural modifications.

Table 1: Photophysical Data of Selected Isoquinoline Derivatives in 0.1 M H₂SO₄ nih.gov

| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) |

| 1-(Isoquinolin-3-yl)azetidin-2-one (3a) | 356 | 3218 | 423 | 0.650 |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one (3b) | 363 | 3141 | 430 | 0.498 |

| 1-(Isoquinolin-3-yl)piperidin-2-one (3d) | 368 | 2541 | 435 | 0.389 |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) | 377 | 3541 | 441 | 0.589 |

Fluorescence Studies (e.g., Dual-State Emission, Aggregation-Induced Emission)

The fluorescence behavior of isoquinoline derivatives can be complex, sometimes exhibiting phenomena such as dual-state emission or aggregation-induced emission (AIE). These properties are highly dependent on the molecular structure, solvent polarity, and the state of aggregation.

Dual-State Emission: This phenomenon, where a molecule emits from two different excited states, has been observed in some heterocyclic systems. thieme-connect.de It can arise from various mechanisms, including excited-state intramolecular proton transfer (ESIPT) or the formation of twisted intramolecular charge transfer (TICT) states. For amino-substituted aromatic compounds, the formation of a TICT state in polar solvents is a common cause of dual fluorescence. While not specifically documented for this compound, its structure, featuring an amino group and a hydroxymethyl group, suggests the potential for complex excited-state dynamics, possibly leading to dual emission under certain conditions.

Aggregation-Induced Emission (AIE): Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the aggregated state. nih.gov In contrast, AIE-active molecules show enhanced fluorescence upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

The AIE phenomenon has been reported for various quinoline (B57606) and isoquinoline derivatives. researchgate.netresearchgate.net For example, a series of quinoacridine derivatives, which share structural similarities with isoquinolines, were designed to exhibit AIE properties. researchgate.net The restriction of intramolecular rotation was identified as the key mechanism for their AIE behavior. researchgate.net Similarly, certain pyrano[4,3-b]quinolizine derivatives, which also contain a quinoline-like core, have been shown to be AIE-active. nih.gov These compounds displayed strong fluorescence in the aggregated state in water-rich solvents. nih.gov Given these findings in related heterocyclic systems, it is plausible that appropriately designed derivatives of this compound could exhibit AIE characteristics.

Computational and Theoretical Investigations of 1 Aminoisoquinolin 5 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies are instrumental in elucidating the fundamental electronic characteristics of a molecule. Such analyses for (1-Aminoisoquinolin-5-yl)methanol would provide a theoretical framework for its potential applications.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing molecular geometries to their lowest energy state. A DFT analysis of this compound would yield crucial information about its bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure would reveal the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the stability arising from these interactions. For this compound, NBO analysis could clarify the nature of the intramolecular hydrogen bonding and the extent of electron delocalization across the isoquinoline (B145761) ring system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. An MEP map of this compound would highlight the electron-rich and electron-poor areas, providing insights into its intermolecular interactions and reactivity.

Molecular Reactivity Descriptors and Mechanistic Pathway Elucidation

Computational studies can also predict the reactivity of a molecule and elucidate the mechanisms of chemical reactions.

Computational Studies of Reaction Mechanisms

Computational methods can be employed to model reaction pathways, identify transition states, and calculate activation energies. Such studies for this compound would be invaluable for understanding its synthesis, degradation, and potential metabolic pathways. These investigations could guide the design of new synthetic routes or predict the products of its reactions with other chemical species.

Prediction of Regioselectivity in Chemical Transformations

Computational chemistry serves as a powerful predictive tool for understanding the regioselectivity of chemical reactions involving this compound. The isoquinoline ring system itself exhibits a preference for electrophilic substitution on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. quimicaorganica.org Specifically, positions 5 and 8 are the most favored sites for electrophilic attack. quimicaorganica.org

In the case of this compound, the presence of both an amino (-NH2) group at the 1-position and a hydroxymethyl (-CH2OH) group at the 5-position significantly influences the regioselectivity. Both of these substituents are activating groups, meaning they donate electron density to the aromatic system, further enhancing its reactivity towards electrophiles. The amino group is a particularly strong activating group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the molecule's electronic properties and predict the most likely sites for reaction. By calculating parameters like electrostatic potential surfaces and frontier molecular orbital (HOMO/LUMO) densities, researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, a higher HOMO density on a particular atom would suggest it is a likely site for electrophilic attack. While experimental validation is crucial, these computational predictions offer invaluable guidance for synthetic chemists, saving time and resources by narrowing down the potential outcomes of a reaction. researchgate.net

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Predicted Reactive Position | Rationale |

| Position 8 | Inherently favored position for electrophilic attack on the isoquinoline ring system. quimicaorganica.org |

| Position 4 | Activated by the strong electron-donating amino group at position 1. |

| Position 6 | Activated by the electron-donating hydroxymethyl group at position 5. |

This table is a theoretical prediction based on general principles of aromatic reactivity and has not been experimentally confirmed.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical and biological properties. Computational methods provide a detailed picture of these features.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.org Based on the electron density and its derivatives, NCI plots can identify hydrogen bonds, van der Waals forces, and steric clashes. wikipedia.orgnih.gov For this compound, NCI analysis would be instrumental in understanding how the amino and hydroxymethyl groups interact with each other and with neighboring molecules.

The analysis generates isosurfaces that represent different types of non-covalent interactions, typically color-coded to indicate their nature and strength. researchgate.net For example, strong attractive interactions like hydrogen bonds would appear as distinct colored surfaces between the participating atoms. In the context of this compound, NCI plots could reveal intramolecular hydrogen bonding between the amino group and the hydroxymethyl group, which would influence the molecule's preferred conformation. Furthermore, in a simulated condensed phase, these plots could illustrate the intermolecular hydrogen bonding network and other van der Waals contacts that govern its crystal packing or solvation. nih.govacs.org

Hydrogen Bonding Network Analysis

The presence of both a hydrogen bond donor and acceptor in the amino group (-NH2) and the hydroxymethyl group (-CH2OH) allows this compound to participate in complex hydrogen bonding networks. researchgate.netnih.gov Computational simulations, such as molecular dynamics, can be employed to analyze the topology and dynamics of these networks. acs.org

These analyses can quantify various aspects of the hydrogen bonding, such as the average number of hydrogen bonds per molecule, the distribution of bond distances and angles, and the lifetime of these bonds. In a solid-state simulation, this would help in understanding the crystal structure and its stability. In a solution-phase simulation, it would shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and transport properties. nih.gov The ability to form a robust hydrogen-bonding network is a key determinant of the physicochemical properties of many organic molecules. researchgate.netnih.gov

Simulation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Theoretical Prediction of Vibrational Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. nih.govnih.gov For this compound, these calculations would provide a theoretical IR spectrum that can be compared with experimental data to confirm the molecule's structure.

The predicted spectrum would show characteristic bands for the various functional groups present in the molecule. For instance, the N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹, typically appearing as two distinct bands for the symmetric and asymmetric stretches. orgchemboulder.compressbooks.pubdummies.com The O-H stretching vibration of the hydroxymethyl group would also appear in a similar region, generally as a broad band. dummies.comyoutube.com Additionally, C-N and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes, would be predicted, providing a complete vibrational fingerprint of the molecule. orgchemboulder.comlibretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Primary Alcohol | C-O Stretch | 1000 - 1260 |

This table is based on typical frequency ranges for the listed functional groups and has not been derived from specific calculations for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths and intensities. rsc.org For this compound, this would provide insight into its color and how it interacts with light.

The calculations would reveal the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and heteroaromatic compounds. cmu.ac.thnih.gov The presence of the amino and hydroxymethyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline molecule. The results of TD-DFT calculations can be visualized as a simulated spectrum, which can be directly compared with an experimentally measured UV-Vis spectrum to validate the computational model and aid in the interpretation of the experimental data. researchgate.netnih.govresearchgate.net

In Silico Assessment of Molecular Disposition

The computational evaluation of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of modern drug discovery. These in silico methods allow for the early prediction of a compound's pharmacokinetic profile, guiding the selection and optimization of drug candidates long before they reach clinical trials. For this compound, theoretical investigations focus on predicting its behavior within a biological system, with a particular emphasis on its metabolic fate.

Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. It refers to the susceptibility of a chemical compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. In silico models and data from closely related analogs are instrumental in predicting the metabolic stability of novel compounds like this compound.

Detailed Research Findings

Direct experimental data on the metabolic stability of this compound is not extensively available in the current literature. However, robust predictive assessments can be made by analyzing data from its parent compound, 5-Aminoisoquinoline (5-AIQ). Studies on 5-AIQ have combined in silico predictions with in vitro experiments using human liver microsomes (HLMs) to determine its metabolic profile.

Research on 5-AIQ has shown that it is moderately metabolized by human liver microsomes. researchgate.netmdpi.com In vitro assays determined its half-life (t½) to be approximately 14.5 minutes, with an intrinsic clearance (CLint) of 47.6 µL/min/mg. researchgate.netmdpi.com These findings classify 5-AIQ as a compound with moderate metabolic stability. In silico ADME predictions for 5-AIQ also indicated it is a potential inhibitor of the CYP1A2 isozyme, a key enzyme in drug metabolism. mdpi.com

Therefore, the predicted metabolic stability of this compound would be classified as moderate to low. The presence of the alcohol moiety offers a soft spot for rapid enzymatic oxidation, which may lead to a shorter half-life and higher intrinsic clearance compared to 5-AIQ.

Table 1: Predicted Metabolic Stability of this compound

| Parameter | 5-Aminoisoquinoline (Experimental Data) | This compound (Predicted) | Reference |

| Metabolic Stability Classification | Moderate | Moderate to Low | researchgate.netmdpi.com |

| In Vitro Half-Life (t½) | 14.5 min | < 14.5 min | researchgate.netmdpi.com |

| Intrinsic Clearance (CLint) | 47.6 µL/min/mg | > 47.6 µL/min/mg | researchgate.netmdpi.com |

| Primary Metabolic Enzymes | CYP450 family (predicted CYP1A2 inhibitor) | CYP450 family, Alcohol Dehydrogenase | mdpi.com |

| Potential Metabolic Pathways | N-oxidation, Ring hydroxylation | N-oxidation, Ring hydroxylation, Alcohol oxidation |

Note: Predicted values for this compound are extrapolated from the experimental data of its parent compound, 5-Aminoisoquinoline, and consideration of the metabolic lability of the hydroxymethyl group.

Chemical Reactivity and Derivatization Studies of 1 Aminoisoquinolin 5 Yl Methanol

Nucleophilic and Electrophilic Functionalizations of the Isoquinoline (B145761) Ring

The isoquinoline nucleus is an electron-rich aromatic system, but the presence of the nitrogen atom also introduces sites susceptible to nucleophilic attack, particularly when the ring is activated.

Nucleophilic Functionalization: Direct nucleophilic substitution on the isoquinoline ring is generally challenging due to its aromaticity. nih.gov However, reactivity can be induced. One common strategy involves the activation of the isoquinoline nitrogen, for instance, by forming an N-isoquinolinium salt. This dearomatization process makes the C1 position highly electrophilic and susceptible to attack by nucleophiles like hydrides. nih.gov While direct C-4 alkylation of isoquinolines has been achieved using vinyl ketones in the presence of a nucleophilic reagent like benzoic acid, this proceeds through a temporary dearomatization at the C-1 position. acs.org For 1-aminoisoquinoline (B73089) derivatives, the amino group significantly influences the ring's electronics, making C1 less electrophilic. Nucleophilic attack is more likely to occur at other positions if the ring is suitably activated, for example, by the presence of a good leaving group installed through other means.

Electrophilic Functionalization: The electron-donating nature of the amino group at C1 and the hydroxymethyl group at C5 activates the isoquinoline ring system towards electrophilic substitution. The positions ortho and para to these activating groups are the most likely sites for substitution. However, the inherent reactivity of the pyridine (B92270) ring within the isoquinoline system can complicate reactions. Electrophilic attack on the nitrogen atom is also a competing process. For related aminoquinoline systems, regioselective halogenation at the C5 position has been achieved under transition-metal-free conditions following acylation of the amino group, indicating that the electronic nature of the ring can be modulated to direct electrophiles to specific sites.

Transformations of the Amino and Methanol (B129727) Moieties

The primary amino group at C1 and the hydroxymethyl group at C5 are the most accessible sites for derivatization in (1-Aminoisoquinolin-5-yl)methanol. The following sections detail common transformations involving the amino group.

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl halides or anhydrides, to form the corresponding amides. google.com This reaction is fundamental for introducing a wide range of functional groups and for modulating the electronic properties of the parent molecule. The resulting amides, or carboxamides, are prevalent in pharmacologically active compounds. google.com For instance, chloroacylation of related amino-thienotetrahydroisoquinolines has been used to introduce a reactive handle for further nucleophilic substitution. researchgate.netaun.edu.eg

Table 1: Examples of Acylation Reactions on Aminoquinolines/Isoquinolines

| Acylating Agent | Product Type | Purpose/Application |

|---|---|---|

| Acyl Halides (e.g., Acetyl Chloride) | N-Acyl-isoquinoline | Protection of amino group, synthesis of bioactive molecules. researchgate.net |

| Acid Anhydrides (e.g., Acetic Anhydride) | N-Acyl-isoquinoline | Introduction of carbonyl functionality, precursor for further synthesis. researchgate.net |

This table is illustrative of reactions common to the 1-aminoisoquinoline scaffold.

Alkylation of the C1-amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry. Such modifications are crucial for tuning the lipophilicity and basicity of the molecule, which can have significant effects on its biological activity.

The primary amino group at the C1 position can react with aldehydes or ketones via a condensation reaction to form Schiff bases, also known as imines. nih.govmdpi.com This reaction typically proceeds by mixing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with refluxing. nih.govajrconline.org The formation of the characteristic azomethine (-C=N-) group is a versatile method for creating more complex molecular architectures. researchgate.netresearchgate.net Schiff bases derived from aminoquinolines have been synthesized and characterized, demonstrating the viability of this reaction for the 1-aminoisoquinoline scaffold. nih.govajrconline.org

Table 2: Schiff Base Formation with Aminoquinolines

| Carbonyl Compound | Solvent | Conditions | Product |

|---|---|---|---|

| 2-hydroxy naphthaldehyde | Methanol | Reflux, 4 hours | N-(naphthalen-2-ylmethylene)quinolin-8-amine derivative nih.gov |

| o-vanillin | Ethanol | Reflux, 2 hours | 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol ajrconline.org |

This table provides examples from related aminoquinoline and amino alcohol compounds to illustrate the general reaction.

Functional Group Interconversions for Structural Diversification

The presence of both an amino and a hydroxymethyl group on the isoquinoline core allows for extensive structural diversification through various functional group interconversions. organic-chemistry.org

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. The aldehyde can be used in reductive amination or Wittig-type reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

Simultaneously, the amino group can be transformed. For example, diazotization of the amino group can yield a diazonium salt, which is a versatile intermediate. It can be substituted by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, allowing for the introduction of diverse functionalities at the C1 position. Such strategies are pivotal in creating libraries of compounds for screening purposes. organic-chemistry.org

Derivatization for Analytical and Tagging Applications

To facilitate detection and quantification in analytical procedures, this compound can be derivatized with tagging agents. The primary amine is a common target for such modifications. Reagents that react with amines to form stable, highly fluorescent derivatives are particularly useful. google.com This process, often used for analyzing amino acids, involves reacting the amine with a derivatizing agent to yield a distinct, detectable compound. google.com The resulting derivative can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. The inherent fluorescence of the isoquinoline ring itself can be enhanced or modified by the choice of derivatizing agent, improving the sensitivity and accuracy of the analysis. google.com

Fluorescent Tagging via Carbamate Formation

The primary amino group on the isoquinoline ring of this compound serves as a key handle for derivatization. One common strategy for introducing a fluorescent label onto a molecule with a primary amine is through the formation of a stable carbamate linkage. This is often achieved by reacting the amine with an activated carbamate derivative of a fluorophore, such as an N-hydroxysuccinimidyl (NHS) carbamate.

While specific studies detailing the fluorescent tagging of this compound via carbamate formation are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The reaction typically proceeds as outlined in the following scheme:

Reaction Scheme:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Aminoisoquinolin-5-yl)methanol to improve yield and purity?

- Methodological Approach :

- Catalyst Screening : Test palladium-, copper-, or enzyme-based catalysts under varying temperatures (80–120°C) and inert atmospheres (N₂/Ar) to reduce byproducts .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reaction kinetics and stability of intermediates.

- Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity fractions (>98%) .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | DMF | 100 | 72 | 95 | |

| CuCl | Toluene | 80 | 65 | 90 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Approach :

- NMR Analysis : Use - and -NMR (DMSO-d₆) to confirm the amino and methanol substituents. Compare chemical shifts with DFT-calculated spectra to resolve ambiguities .

- Mass Spectrometry : Employ high-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 175.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (HOMO-LUMO gaps) and nucleophilic sites .

- MD Simulations : Simulate solvent effects (e.g., water vs. ethanol) on conformational stability using GROMACS .

- Case Study : Simulations reveal that methanol groups enhance solubility in aqueous media but reduce affinity for hydrophobic catalysts .

Q. How do researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Approach :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values in enzyme inhibition assays) and apply statistical tests (ANOVA) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (HEK293 vs. HeLa) to isolate variables causing discrepancies .

- Data Table :

| Study | IC₅₀ (µM) | Cell Line | Assay pH | Reference |

|---|---|---|---|---|

| A | 12.3 | HEK293 | 7.4 | |

| B | 28.7 | HeLa | 6.8 |

Q. What methodologies are recommended for integrating this compound into sensor technologies?

- Methodological Approach :

- Electrode Design : Use COMSOL Multiphysics to model electrode geometry (e.g., interdigitated electrodes with 10 µm spacing) for methanol detection in fuel cells .

- Cross-Validation : Compare sensor output (e.g., current density) with HPLC measurements to calibrate sensitivity .

- Key Parameter : Optimal flow rate (0.1–0.5 mL/min) minimizes methanol crossover while maintaining sensor responsiveness .

Safety and Handling

- Critical Protocols :

Data Sharing and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.